molecular formula C18H24N2O3 B5035511 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No. B5035511
M. Wt: 316.4 g/mol
InChI Key: OHQOZMGHAJPRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide" often focuses on their synthesis, crystal structure, and potential applications due to their unique chemical structures and properties. These studies contribute to our understanding of cyclohexene derivatives and their interactions, providing insights into their potential uses in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including Michael-Aldol condensation, Cope rearrangement, and Claisen-type rearrangement reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a similar compound, is achieved through a Cope rearrangement of divinyl-cyclopropane, followed by dichlorodicyanobenzoquinone usage and O-methylation of the resulting enolate anion (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals various conformations, such as chair conformation for the cyclohexene ring and envelope conformations for other cyclic components. Intramolecular hydrogen bonds and C-H⋯O interactions influence the molecular stability and conformation (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Compounds within this chemical family undergo various reactions, including skeletal rearrangement at elevated temperatures, cycloaddition reactions, and acid-catalyzed methyl group migration. These reactions demonstrate the reactivity and potential for transformation of these compounds, enabling the synthesis of diverse derivatives (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

Physical properties, such as crystal system, cell parameters, and transparency in the visible region, are characterized using techniques like X-ray diffraction, UV-visible, and thermal analysis. These studies provide valuable information on the stability, solubility, and suitability of these compounds for various applications (Shruthi et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. For instance, the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group in syntheses highlights the versatility and functionalizability of these molecules (Ha et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as “Cambridge id 6852546” or “AB00121315-01”, primarily targets the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .

Mode of Action

The compound acts as an inhibitor of VMAT2, reducing dopamine storage and release . By inhibiting VMAT2, the compound diminishes dopamine release, which in turn curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway. By reducing the storage and release of dopamine, the compound trims dopamine release in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of conditions like tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It involves understanding how the plasma concentration of a drug changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements, such as those seen in tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound helps to balance the “stop” and “go” signals in the motor striatum, leading to a decrease in these involuntary movements .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOZMGHAJPRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.